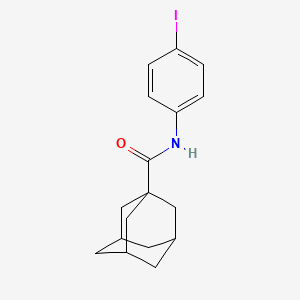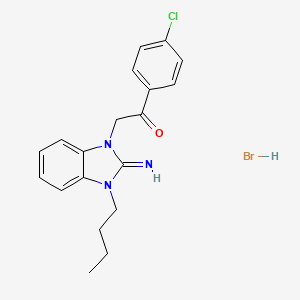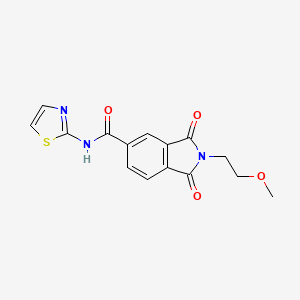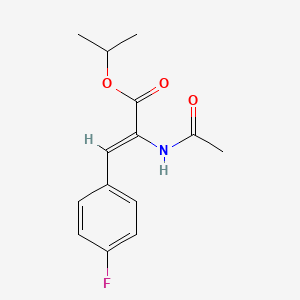
N-(4-iodophenyl)-1-adamantanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-iodophenyl)-1-adamantanecarboxamide, also known as 4-iodo-PCA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of adamantane derivatives and has been shown to exhibit various biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of N-(4-iodophenyl)-1-adamantanecarboxamide is not fully understood. However, it is believed to exert its effects by modulating the activity of various neurotransmitters and receptors in the brain. It has been shown to increase the levels of dopamine and serotonin in the brain, which are known to play a role in the regulation of mood, pain, and inflammation.
Biochemical and Physiological Effects
N-(4-iodophenyl)-1-adamantanecarboxamide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in the brain. It has also been shown to increase the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10). In addition, it has been shown to reduce oxidative stress and protect against neuronal damage in animal models of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-iodophenyl)-1-adamantanecarboxamide is its ability to cross the blood-brain barrier, which makes it a promising candidate for the treatment of neurodegenerative disorders. It has also been shown to exhibit low toxicity and good bioavailability in animal models. However, one of the limitations of N-(4-iodophenyl)-1-adamantanecarboxamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-iodophenyl)-1-adamantanecarboxamide. One area of interest is its potential as a treatment for Parkinson's disease and other neurodegenerative disorders. Further studies are needed to determine the optimal dosage and administration route for N-(4-iodophenyl)-1-adamantanecarboxamide in these conditions. Another area of interest is its potential as a treatment for chronic pain and inflammation. Further studies are needed to determine the underlying mechanisms of its analgesic and anti-inflammatory effects. Finally, there is potential for the development of novel derivatives of N-(4-iodophenyl)-1-adamantanecarboxamide with improved solubility and pharmacological properties.
Synthesemethoden
The synthesis of N-(4-iodophenyl)-1-adamantanecarboxamide involves the reaction of 4-iodoaniline with 1-adamantanecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction takes place in a solvent such as dichloromethane or dimethylformamide (DMF) and is typically carried out at room temperature for several hours. The resulting product is then purified by column chromatography to obtain pure N-(4-iodophenyl)-1-adamantanecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-(4-iodophenyl)-1-adamantanecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and neuroprotective effects in various animal models. It has also been investigated for its potential as a treatment for Parkinson's disease and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
N-(4-iodophenyl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20INO/c18-14-1-3-15(4-2-14)19-16(20)17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMFWZODBOFGBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Iodophenyl)-1-adamantanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 1-{[(2,4-dimethylphenyl)amino]carbonyl}-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5160715.png)
![isobutyl 4-[2-(benzyloxy)phenyl]-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5160726.png)
![3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methyl-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5160728.png)

![3-(2-methoxyphenyl)-N-[2-(tetrahydro-2H-thiopyran-4-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]propanamide](/img/structure/B5160740.png)
![3-[4-(2-chlorobenzoyl)-1-piperazinyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5160742.png)
![N-(2,5-dichlorophenyl)-4-methoxy-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B5160749.png)
![4,4'-bis[(2-methylbenzoyl)amino]-3,3'-biphenyldicarboxylic acid](/img/structure/B5160761.png)


![N~2~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5160809.png)
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-[(2-methoxyphenyl)amino]-5-oxopentanoate](/img/structure/B5160816.png)
![N-[(2-benzyl-1,3-thiazol-4-yl)methyl]-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5160823.png)
